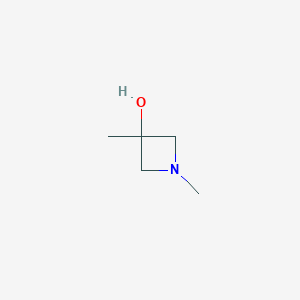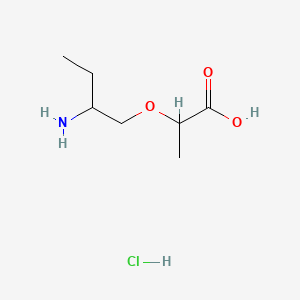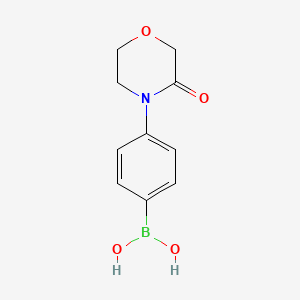
3-(difluoromethoxy)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-1-methyl-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethoxy group and a methyl group in this compound makes it unique and potentially useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethoxy)-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy group into the pyrazole ring. One common method is the reaction of a suitable pyrazole precursor with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Difluoromethoxy)-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of difluoromethoxy substitution on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: The presence of the difluoromethoxy group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications where fluorinated compounds are desirable .
Wirkmechanismus
The mechanism of action of 3-(difluoromethoxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3-(Difluoromethoxy)phenylacetylene
- 3-(Difluoromethoxy)phenol
- 3-(Difluoromethoxy)benzyl bromide
Comparison: Compared to these similar compounds, 3-(difluoromethoxy)-1-methyl-1H-pyrazole stands out due to the presence of the pyrazole ring, which imparts unique chemical and biological properties. The difluoromethoxy group in this compound can enhance its stability and reactivity, making it a valuable building block in various applications .
Eigenschaften
Molekularformel |
C5H6F2N2O |
|---|---|
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C5H6F2N2O/c1-9-3-2-4(8-9)10-5(6)7/h2-3,5H,1H3 |
InChI-Schlüssel |
JABNNLRVQSAZBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
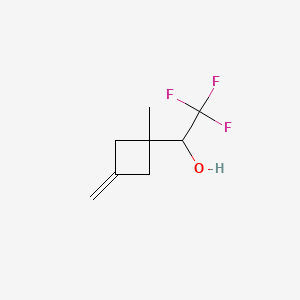
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
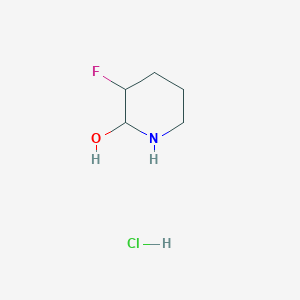
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
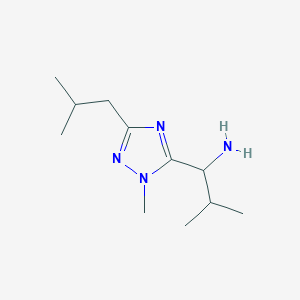

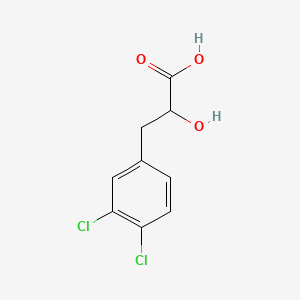
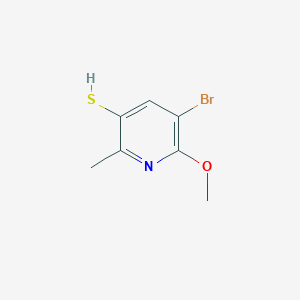
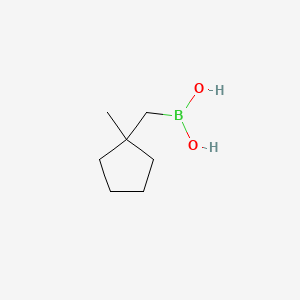
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
